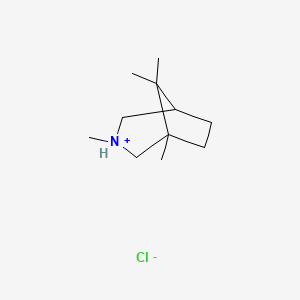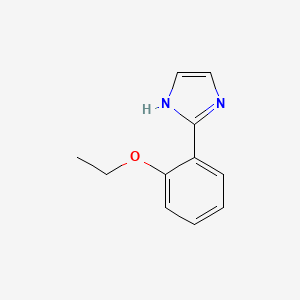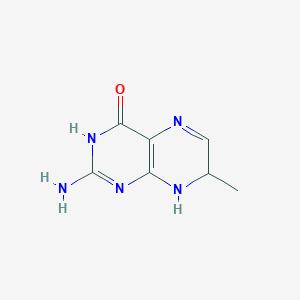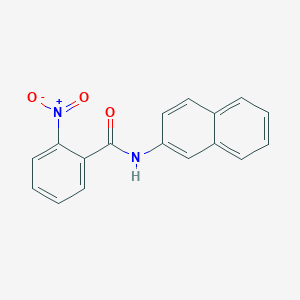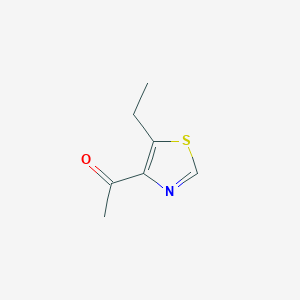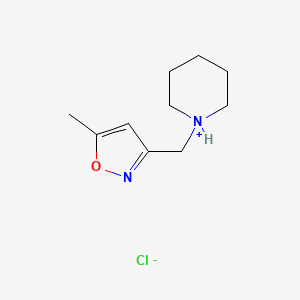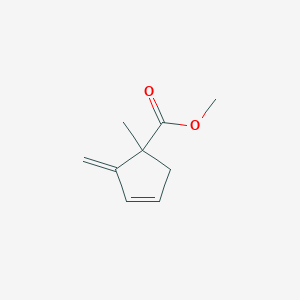
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclopentene, featuring a carboxylate ester group and a methylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopentadiene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired ester. The process can be summarized as follows:
- Cyclopentadiene is reacted with methanol.
- A catalyst, such as sulfuric acid, is used to promote the esterification reaction.
- The reaction mixture is heated to around 60-80°C and maintained under these conditions for several hours.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: A similar ester with a cyclopentene ring but lacking the methylidene group.
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate: Contains a hydroxymethyl group instead of a methylidene group.
Uniqueness
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate is unique due to the presence of both a methylidene group and a carboxylate ester group on the cyclopentene ring
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-4-6-9(7,2)8(10)11-3/h4-5H,1,6H2,2-3H3 |
Clave InChI |
MHBKAWMEBBKIOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CC1=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


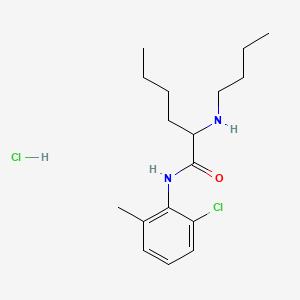

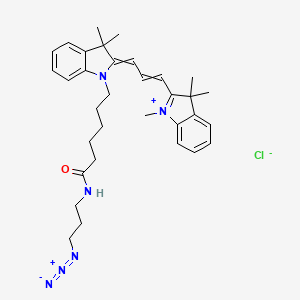
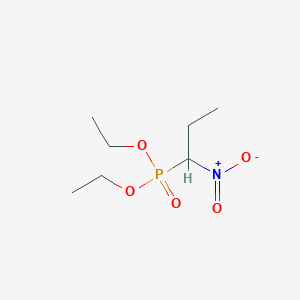
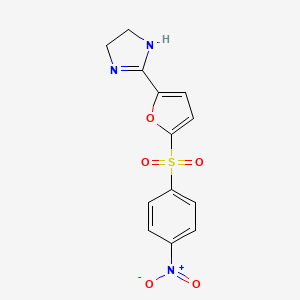
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
